molecular formula C6H6O2<br>C6H6O2<br>C6H4(OH)2 B1673460 Hydroquinone CAS No. 123-31-9

Hydroquinone

Cat. No.: B1673460
CAS No.: 123-31-9
M. Wt: 110.11 g/mol
InChI Key: QIGBRXMKCJKVMJ-UHFFFAOYSA-N
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Description

Hydroquinone, also known as benzene-1,4-diol or quinol, is an aromatic organic compound that belongs to the phenol family. It is characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound appears as a white granular solid and is widely used in various applications due to its chemical properties .

Mechanism of Action

Target of Action

The primary target of Hydroquinone is the melanocytes, which are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes . This compound acts on these melanin-producing cells to control the production of melanin .

Mode of Action

This compound interacts with its target, the melanocytes, by inhibiting an enzyme called tyrosinase . This enzyme is crucial in the conversion of an amino acid called L-3,4-dihydroxyphenylalanine (L-DOPA) to melanin . By inhibiting tyrosinase, this compound prevents this conversion, thereby reducing the production of new melanin .

Biochemical Pathways

The key biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, this compound disrupts the initial step of this pathway, leading to a decrease in melanin production . This results in a lightening of the skin as less melanin is produced .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its topical application to the skin . It is applied directly to hyperpigmented skin areas, and its effects are seen gradually over time . The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound can vary among individuals and are influenced by factors such as the specific formulation used and the individual’s skin type .

Result of Action

The result of this compound’s action is a decrease in the production of new melanin, leading to a lightening of the skin . This is particularly noticeable in areas of hyperpigmentation, where there is an excess production of melanin . By controlling the melanocytes, this compound helps to make the skin tone more even over time .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to sunlight can reverse the effects of this compound and cause repigmentation . Therefore, it is often recommended to use sun protection while using this compound . Additionally, this compound has been found to show increased toxicity for aquatic organisms in the environment, while being less harmful for bacteria and fungi .

Biochemical Analysis

Biochemical Properties

Hydroquinone plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. This compound reduces melanin pigment production through inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway . This interaction is crucial in its role as a skin-lightening agent .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by interfering with the production of melanin, the black or brown substance responsible for the pigmentation of the skin, eyes, and hair . Acting on melanin-producing cells, or melanocytes, this compound prevents the conversion of dihydroxyphenylalanine (DOPA) amino acids to melanin . This leads to the desired lightening effect of treated areas .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with the tyrosinase enzyme. It inhibits this enzyme, thereby reducing the production of melanin . This inhibition is a key factor in how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound treatment lightens the skin gradually and has a reversible effect . It also shows a dose-response in cell growth inhibition and DNA damage, which is associated with an increase in oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been linked to hematological changes, including anisocytosis, polychromatophilia, and acidophilic erythroblasts . When performed under supervision, the risk of side effects or negative effects is minimal .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones, respectively . This property makes this compound a fast redox cycling molecule .

Transport and Distribution

This compound, due to its physical and chemical properties, will be distributed mainly to the water compartment when released into the environment . This suggests that within cells and tissues, this compound could be transported and distributed via water channels and compartments.

Preparation Methods

Hydroquinone can be synthesized through several methods:

Chemical Reactions Analysis

Hydroquinone undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide, acetic anhydride, and various catalysts. The major products formed from these reactions include benzoquinone and various this compound derivatives .

Properties

IUPAC Name

benzene-1,4-diol
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InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H
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InChI Key

QIGBRXMKCJKVMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)O
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Molecular Formula

C6H6O2, Array
Record name HYDROQUINONE
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Related CAS

26982-52-5
Record name Hydroquinone homopolymer
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DSSTOX Substance ID

DTXSID7020716
Record name Hydroquinone
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Molecular Weight

110.11 g/mol
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Physical Description

Hydroquinone appears as light colored crystals or solutions. May irritate the skin, eyes and mucous membranes. Mildly toxic by ingestion or skin absorption., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Light-tan, light-gray, or colorless crystals; [NIOSH], Solid, COLOURLESS CRYSTALS., Light-tan, light-gray, or colorless crystals.
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Boiling Point

545 to 549 °F at 760 mmHg (EPA, 1998), 285-287, 285-287 °C, 286.00 to 288.00 °C. @ 760.00 mm Hg, 287 °C, 545 °F
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Flash Point

329 °F (EPA, 1998), 329 °F, 329 °F (CLOSED CUP), 165 °C (329 °F) (Closed cup), 329 °F (165 °C) (Closed cup), 165 °C, 329 °F (Molten)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0338.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), 6.72g/L at 20 deg C, In water, 72,000 mg/L at 25 °C, In water, 6.72 g/L at 20 °C. Also water solubility = 3.85 g/L at 0 °C; 5.12 g/L at 10 °C; 5.40 g/L at 15 °C; 8.76 g/L at 30 °C; 11.5 g/L at 40 °C; 25/9 g/L at 60 °C; 46.8 g/L at 80 °C; 66.4 g/L at 100 °C, 7% soluble in water at 25 °C, Grams of hydroquinone per 100 g solvent (30 °C); ethanol 46.4; acetone 28.4; water 8.3; benzene 0.06; tetrachloromethane 0.01, For more Solubility (Complete) data for HYDROQUINONE (6 total), please visit the HSDB record page., 72.0 mg/mL at 25 °C, Solubility in water, g/100ml at 15 °C: 5.9, 7%
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Density

1.332 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.330 g/cu cm at 20 °C, Density of "saturated" air = 1.011 (150 °C) (air = 1) ... Crystals remain relatively stable in air if dry ... Reacts with molecular oxygen undergoing autooxidation in aqueous media, Relative density (water = 1): 1.3, 1.332 at 59 °F, 1.33
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Record name HYDROQUINONE (DIHYDROXYBENZENE)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0338.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.81 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.81 (Air = 1), Relative vapor density (air = 1): 3.8, 3.81
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

4 mmHg at 302 °F (EPA, 1998), 0.000019 [mmHg], 1.9X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.12, 4 mmHg at 302 °F, 0.00001 mmHg
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Mechanism of Action

Hydroquinone reduces melanin pigment production through inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway. Hydroquinone takes several months to take effect., Benzene is a well-established human carcinogen. Benzene metabolites hydroquinone (HQ) and benzoquinone (BQ) are highly reactive molecules capable of producing reactive oxygen species and causing oxidative stress. /This study/ investigated the role of the Nrf2, a key nuclear transcription factor that regulates antioxidant response element (ARE)-containing genes, in defense against HQ- and BQ-induced cytotoxicity in cultured human lung epithelial cells (Beas-2B). When the cells were exposed to HQ or BQ the activity of an ARE reporter was induced in a dose-dependent manner, meanwhile Nrf2 protein levels were elevated and accumulated in the nucleus. Increased expression of well-known Nrf2-dependent proteins including NQO1, GCLM, GSS and HMOX was also observed in the HQ/BQ-treated cells. Moreover, transient overexpression of Nrf2 conferred protection against HQ- and BQ-induced cell death, whereas knockdown of Nrf2 by small interfering RNA resulted in increased apoptosis. /This study/ also found that the increased susceptibility of Nrf2-knockdown cells to HQ and BQ was associated with reduced glutathione levels and loss of inducibility of ARE-driven genes, suggesting that deficiency of Nrf2 impairs cellular redox capacity to counteract oxidative damage. Altogether, these results suggest that Nrf2-ARE pathway is essential for protection against HQ- and BQ-induced toxicity.
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Color/Form

White crystals, Monoclinic prisms (sublimation); needles from water; prisms from methanol, Light-tan, light-gray, or colorless crystals

CAS No.

123-31-9
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Melting Point

338 to 340 °F (EPA, 1998), 170-171, 170-171 °C, MP: 173 °C; BP 288 °C, Heat of fusion at melting point = 2.71X10+7 J/kmol, 172.3 °C, 172 °C, 338 °F
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Synthesis routes and methods I

Procedure details

A stirrer, a cooler and a temperature indicator were provided to a four-necked flask having an internal volume of 200 ml; to this flask, 13.0 g of phenol, 4.0 g of 1,4-dioxane, 6.0 g of water and 1.3 g of TS-1 catalyst, prepared according to the above described procedure, were added, and heated to 70° C. by an oil bath. After the temperature of the mixture reached 70° C., 3.0 g of 31 weight % of hydrogen peroxide was added dropwise using a quantitative pump over 2 hours, and stirred further for 20 minutes after the addition. The reaction solution was analyzed by liquid chromatography, and the yields of hydroquinone and catechol were calculated. The results are shown in Table 1.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
[Compound]
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 10-liter reactor as for the previous Example is charged with 4,255.8 g of phenol, 813 g of water and 42 g of titanium silicalite. As the system has reached its thermal equilibrium, there are added 675.2 g of 60% H2O2. After three hours of reaction there are obtained 250 g of pyrocatechol, 318 g of hydroquinone and 157 g of tarry by-products.
Quantity
255.8 g
Type
reactant
Reaction Step One
Name
Quantity
675.2 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three
Name
Quantity
813 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

With 10 g. (106 m.moles) of phenol was admixed the ketone peroxide as listed in Table 3 so that a peroxide amount (P) may be 5.30. To the mixture was added 0.70 g. of indium sulfate (In2 (SO4)3.9H2O) and then the reaction was carried out at 100° C. for 30 minutes. Yields of catechol and hydroquinone are shown in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
indium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a condenser, and a thermometer were charged 65.8 g (0.7 mol) of phenol, 3.5 g (0.035 mol) of methyl isobutyl ketone, and 50 mg of each of the compounds shown in Table 1 below as a catalyst. The mixture was heated to 100° C., and 1.98 g (0.035 mol) of 60 wt % aqueous hydrogen peroxide was added thereto, followed by stirring for 30 minutes. The resulting reaction mixture was analyzed by gas chromatography to obtain yields of catechol and hydroquinone. The results obtained are shown in Table 1.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinone
Reactant of Route 2
Hydroquinone
Reactant of Route 3
Hydroquinone
Reactant of Route 4
Hydroquinone
Reactant of Route 5
Hydroquinone
Reactant of Route 6
Hydroquinone
Customer
Q & A

Q1: What is the primary mechanism of action of hydroquinone in skin-lightening applications?

A1: this compound exerts its skin-lightening effects by inhibiting tyrosinase, a key enzyme involved in melanin biosynthesis. [, , , ] Melanin is the pigment responsible for skin color, and its overproduction leads to hyperpigmentation disorders like melasma.

Q2: How does this compound affect melanin production at the cellular level?

A2: this compound inhibits melanin production by interacting with tyrosinase, disrupting the conversion of tyrosine to melanin. [, , ] It can also interfere with other melanogenic processes, such as the formation of melanosomes (organelles where melanin is synthesized and stored). []

Q3: Beyond tyrosinase inhibition, are there other mechanisms by which this compound might exert its effects?

A3: Research suggests that this compound might also exert cytotoxic effects on melanocytes, the cells responsible for melanin production. [, ] This cytotoxicity could contribute to its depigmenting action, although the exact mechanisms are still under investigation.

Q4: What is the molecular formula, weight, and structure of this compound?

A4: this compound, also known as 1,4-dihydroxybenzene, has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. Its structure consists of a benzene ring with hydroxyl groups (-OH) substituted at positions 1 and 4. [, ]

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Various spectroscopic methods are employed to identify and characterize this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , ] IR spectroscopy helps identify functional groups, NMR provides insights into the molecule's structure, and MS determines the mass-to-charge ratio of ions.

Q6: How does the stability of this compound affect its formulation and applications?

A6: this compound is known to be unstable in the presence of light, air, and alkaline conditions. [, ] This instability necessitates specific formulation strategies, such as the use of antioxidants, UV-protective packaging, and acidic pH adjustments, to maintain its efficacy and prevent degradation. [, ]

Q7: Can this compound participate in catalytic reactions?

A7: While this compound is primarily known for its depigmenting properties, it can participate in redox reactions and act as an electron donor. [, , ] Studies have investigated its role in catalytic polymerization reactions, where it can undergo oxidation to form polymers. []

Q8: Are there any examples of this compound's involvement in biological catalytic processes?

A8: Research has identified enzymes, like S-Glutathionyl-(chloro)this compound reductases, that utilize this compound derivatives as substrates. [] These enzymes catalyze the reduction of glutathione conjugates, highlighting this compound's role in specific metabolic pathways.

Q9: Have computational methods been applied to study the properties and behavior of this compound?

A9: Yes, computational chemistry techniques, like Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure and redox properties of this compound. [] These simulations can provide valuable insights into its reactivity and interactions with other molecules.

Q10: How do structural modifications to the this compound molecule influence its activity?

A10: Studies have explored the structure-activity relationship (SAR) of this compound analogues, revealing the impact of substituents on their biological activity. [] For example, replacing the hydroxyl groups with methoxy groups can significantly alter their effects on DNA synthesis and thymidine transport in cells. []

Q11: What strategies are employed to enhance the stability of this compound in formulations?

A11: Stabilizing this compound formulations involves protecting it from degradation factors. [, ] This includes incorporating antioxidants to prevent oxidation, using UV-protective packaging to minimize light exposure, and adjusting the pH to acidic conditions to inhibit degradation.

Q12: What are the regulatory considerations regarding the use of this compound in cosmetics and pharmaceuticals?

A12: The use of this compound in skin-lightening products is subject to regulations due to safety concerns. [, , ] Some countries restrict its use in cosmetics, while others permit it under specific concentrations and with appropriate labeling. []

Q13: What are the known toxicological concerns associated with this compound exposure?

A13: this compound has been linked to several toxicological concerns, including skin irritation, contact dermatitis, and ochronosis. [, , ]

Q14: What analytical techniques are employed to quantify this compound in various matrices?

A14: Several analytical methods are available for quantifying this compound, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and electrochemical techniques. [, , , ] These methods are crucial for quality control, ensuring accurate dosage, and monitoring environmental levels.

Q15: What is the environmental fate of this compound and its potential ecological impacts?

A15: this compound can enter the environment through industrial discharges and the disposal of products containing it. [, ] Its persistence and potential toxicity to aquatic organisms raise concerns about its ecological impact, highlighting the need for proper waste management and environmental monitoring. []

Q16: Are there any alternatives to this compound in skin-lightening formulations?

A16: Yes, several alternatives to this compound are available for skin lightening, each with its own set of benefits and limitations. [, , ] Some commonly used alternatives include kojic acid, arbutin, and licorice extract. These compounds often work through different mechanisms, such as inhibiting tyrosinase activity or interfering with melanin transfer to keratinocytes. [, ]

Q17: What resources are available for researchers studying this compound and its derivatives?

A17: A wealth of information on this compound is accessible through scientific databases like PubMed, Scopus, and Web of Science. [] These databases provide access to research articles, reviews, and patents, allowing researchers to stay updated on the latest findings and developments.

Q18: How does research on this compound intersect with other scientific disciplines?

A18: this compound research extends beyond dermatology and cosmetics. [] It finds applications in various fields, including:

  • Environmental Science: Monitoring this compound levels in water and soil due to its potential toxicity. []
  • Materials Science: Exploring its use in polymer synthesis and as a building block for new materials. []
  • Analytical Chemistry: Developing and refining techniques for its detection and quantification. [, ]
  • Toxicology: Understanding its adverse effects and mechanisms of toxicity. []

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